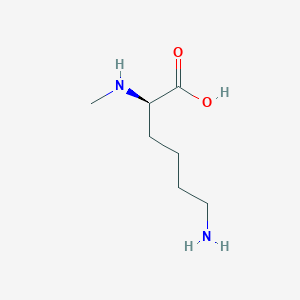
N2-Methyl-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-D-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom at the second position of the lysine side chain. This compound is of significant interest in biochemical research due to its role in post-translational modifications, particularly in the methylation of proteins. Methylation of lysine residues in proteins can influence various cellular processes, including gene expression, protein-protein interactions, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-D-lysine typically involves the methylation of lysine derivatives. One common method is the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction can be carried out under mild conditions in aqueous media, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound may involve the use of protected lysine derivatives to ensure selective methylation at the desired position. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine can be synthesized using malonate derivatives and dibromobutane as key intermediates. This method allows for the production of methylated lysine derivatives in multi-gram quantities without the need for expensive reagents .
Chemical Reactions Analysis
Types of Reactions: N2-Methyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or carboxyl derivatives.
Reduction: The compound can be reduced to remove the methyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Hydroxymethyl-lysine, carboxymethyl-lysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives
Scientific Research Applications
N2-Methyl-D-lysine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Methyl-D-lysine involves its incorporation into proteins, where it can influence protein function through methylation. Lysine methylation is a post-translational modification that can regulate protein-protein interactions, gene expression, and signal transduction pathways. The methylation of lysine residues is catalyzed by lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine side chain . This modification can alter the structure and function of proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
N2-Methyl-D-lysine can be compared with other methylated lysine derivatives, such as:
N2-Methyl-L-lysine: Similar in structure but with a different stereochemistry.
N6-Methyl-L-lysine: Methylation occurs at the sixth position of the lysine side chain.
N6-Dimethyl-L-lysine: Contains two methyl groups at the sixth position.
Uniqueness: this compound is unique due to its specific methylation at the second position and its D-configuration, which can result in different biological activities and interactions compared to its L-counterparts .
Properties
CAS No. |
862504-02-7 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R)-6-amino-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
OLYPWXRMOFUVGH-ZCFIWIBFSA-N |
Isomeric SMILES |
CN[C@H](CCCCN)C(=O)O |
Canonical SMILES |
CNC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















